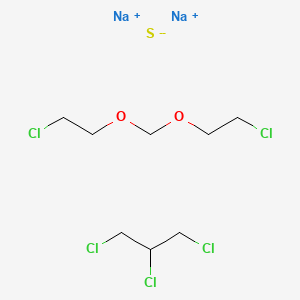
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;1,2,3-trichloropropane;sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,2,3-trichloro-, polymer with 1,1’-(methylenebis(oxy))bis(2-chloroethane) and sodium sulfide (Na2(Sx)) is a synthetic polymer known for its unique chemical properties. This compound is often referred to as a sulfide polymer and is recognized for its applications in various industrial sectors due to its stability and resistance to chemical reactions .
Métodos De Preparación
The preparation of this polymer involves the polymerization of 1,2,3-trichloropropane with 1,1’-(methylenebis(oxy))bis(2-chloroethane) and sodium sulfide. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process . The industrial production method involves heating the reactants to a temperature range of 185-195°C, ensuring the formation of the desired polymer .
Análisis De Reacciones Químicas
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in the development of biological assays and as a component in certain biomaterials.
Medicine: Utilized in the formulation of certain medical devices and drug delivery systems.
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with different molecules, thereby exerting its effects. The pathways involved include the formation of covalent bonds with target molecules, leading to changes in their chemical properties and functions .
Comparación Con Compuestos Similares
Compared to other similar compounds, this polymer stands out due to its unique combination of chemical stability and reactivity. Similar compounds include:
Polyvinyl chloride (PVC): Known for its use in construction and electrical insulation.
Polytetrafluoroethylene (PTFE): Recognized for its non-reactivity and use in non-stick coatings.
Propiedades
Número CAS |
68611-50-7 |
|---|---|
Fórmula molecular |
C8H15Cl5Na2O2S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;1,2,3-trichloropropane;sulfide |
InChI |
InChI=1S/C5H10Cl2O2.C3H5Cl3.2Na.S/c6-1-3-8-5-9-4-2-7;4-1-3(6)2-5;;;/h1-5H2;3H,1-2H2;;;/q;;2*+1;-2 |
Clave InChI |
OPJXTPFAPPNVSI-UHFFFAOYSA-N |
SMILES |
C(CCl)OCOCCCl.C(C(CCl)Cl)Cl.[Na+].[Na+].[S-2] |
SMILES canónico |
C(CCl)OCOCCCl.C(C(CCl)Cl)Cl.[Na+].[Na+].[S-2] |
Key on ui other cas no. |
9065-29-6 68611-50-7 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















